2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride
Description
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Properties
CAS No. |
871113-10-9 |
|---|---|
Molecular Formula |
C21H13NO5 |
Molecular Weight |
359.3 g/mol |
IUPAC Name |
phenyl N-(4-hydroxy-9,10-dioxoanthracen-1-yl)carbamate |
InChI |
InChI=1S/C21H13NO5/c23-16-11-10-15(22-21(26)27-12-6-2-1-3-7-12)17-18(16)20(25)14-9-5-4-8-13(14)19(17)24/h1-11,23H,(H,22,26) |
InChI Key |
SBRVAJYGPXKZGQ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1N2CCC3=CC=CC=C3C2.Cl.Cl |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of piperidine and isoquinoline derivatives as starting materials. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. These methods offer advantages such as improved reaction rates, higher yields, and better control over reaction conditions. For example, the use of a micro fixed-bed reactor packed with a catalyst like 5% Pt/C can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of reducing agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological processes and pathways, particularly those involving neurotransmitters and receptors.
Industry: It is used in the production of various chemical intermediates and active pharmaceutical ingredients (APIs)
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing the release and uptake of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-(Piperidin-4-Yl)-1,2,3,4-Tetrahydroisoquinoline Dihydrochloride include:
- 4-(4-Piperidinyl)-2-pyrimidinamine dihydrochloride hydrate
- 1-(Piperidin-4-ylmethyl)piperidine dihydrochloride hydrate
- 1-(Piperidin-3-ylmethyl)piperidine dihydrochloride hydrate .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which combines the piperidine and tetrahydroisoquinoline moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications .
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